6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound with the molecular formula C21H19FN2O4S and a molecular weight of 414.45 g/mol This compound features a quinoline core substituted with a fluoro group at the 6-position, a tolylsulfonyl group at the 4-position, and a morpholino group at the 3-position
Preparation Methods
The synthesis of 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Morpholino substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using reagents such as alkyl halides or acyl chlorides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial or antiviral agent due to its quinoline core, which is known for such activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial DNA-gyrase, similar to other fluoroquinolones, thereby preventing bacterial replication . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE include other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. These compounds share a quinoline core with fluorine substitution but differ in other substituents, which can affect their biological activity and chemical properties . The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
IUPAC Name |
[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-4-2-3-5-19(14)29(26,27)20-16-12-15(22)6-7-18(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBYDQQRBRQFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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